molecular formula C45H26N10Na6O21S6 B10828318 Direct Red 80 CAS No. 147516-27-6

Direct Red 80

Cat. No.: B10828318
CAS No.: 147516-27-6
M. Wt: 1373.1 g/mol
InChI Key: YIQKLZYTHXTDDT-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Red 80 is synthesized through a series of diazotization and coupling reactions. The process involves the diazotization of aromatic amines followed by coupling with aromatic compounds containing sulfonic acid groups. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions for scalability. The process involves continuous flow reactors and automated systems to maintain consistent quality and yield. The dye is then purified through filtration and crystallization processes to achieve the desired purity levels .

Properties

IUPAC Name

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQKLZYTHXTDDT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H26N10Na6O21S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25188-41-4 (Parent)
Record name C.I. Direct Red 80
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DSSTOX Substance ID

DTXSID8044628
Record name C.I.Direct Red 80
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Molecular Weight

1373.1 g/mol
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name C.I. Direct Red 80
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CAS No.

2610-10-8, 147516-27-6, 86090-48-4
Record name C.I. Direct Red 80
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Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:6)
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Record name C.I.Direct Red 80
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Record name Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate]
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Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-, hexasodium salt
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Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6)
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Record name DIRECT RED 80
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